molecular formula C10H14N2O B12002030 N'-phenylbutanehydrazide

N'-phenylbutanehydrazide

Cat. No.: B12002030
M. Wt: 178.23 g/mol
InChI Key: LABMCLJKOMAZCZ-UHFFFAOYSA-N
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Description

N’-phenylbutanehydrazide is an organic compound with the molecular formula C10H14N2O It is a hydrazide derivative, characterized by the presence of a phenyl group attached to the nitrogen atom of the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-phenylbutanehydrazide can be synthesized through the reaction of phenylhydrazine with butanoic acid or its derivatives. One common method involves the condensation of phenylhydrazine with butanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of N’-phenylbutanehydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-phenylbutanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert N’-phenylbutanehydrazide to its corresponding amines or other reduced forms.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydrazides.

Scientific Research Applications

N’-phenylbutanehydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-phenylbutanehydrazide involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to selectively target the ATP binding pocket residues in proteins, thereby inhibiting their activity . This selective targeting can lead to various biological effects, such as antimicrobial or antitumor activity.

Comparison with Similar Compounds

N’-phenylbutanehydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-phenylbutanehydrazide lies in its specific structure, which allows for selective interactions with molecular targets and its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N'-phenylbutanehydrazide

InChI

InChI=1S/C10H14N2O/c1-2-6-10(13)12-11-9-7-4-3-5-8-9/h3-5,7-8,11H,2,6H2,1H3,(H,12,13)

InChI Key

LABMCLJKOMAZCZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NNC1=CC=CC=C1

Origin of Product

United States

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